molecular formula C11H15NO B13169826 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile

6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13169826
M. Wt: 177.24 g/mol
InChI Key: JWBOYNKWQXOYFO-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound with the molecular formula C10H16O. It is also known by other names such as β-Pinene oxide and 2,10-Epoxypinane . This compound is characterized by its unique spiro structure, which includes a bicyclic heptane ring fused with an oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile typically involves the epoxidation of β-pinene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process is designed to be efficient and scalable, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C11H15NO/c1-10(2)7-3-4-11(8(10)5-7)9(6-12)13-11/h7-9H,3-5H2,1-2H3

InChI Key

JWBOYNKWQXOYFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C1C2)C(O3)C#N)C

Origin of Product

United States

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